molecular formula C12H11NO3 B2867581 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid CAS No. 571919-28-3

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid

Cat. No.: B2867581
CAS No.: 571919-28-3
M. Wt: 217.224
InChI Key: MYBMSWJVQCPVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is an organic compound with the molecular formula C12H11NO3 It is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to a phenyl ring, which is further connected to an acrylic acid moiety

Scientific Research Applications

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation remains a viable route for large-scale synthesis. The reaction conditions can be optimized for higher yields and purity by controlling the temperature, solvent, and catalyst concentration.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 2-amino-3-(4-ethoxy-phenyl)-propionic acid.

    Substitution: Formation of 4-nitro-2-cyano-3-(4-ethoxy-phenyl)-acrylic acid.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid largely depends on its interaction with biological targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with biological macromolecules.

Comparison with Similar Compounds

    2-Cyano-3-(4-methoxy-phenyl)-acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid: Contains a hydroxy group, which can form hydrogen bonds, affecting its reactivity and solubility.

    2-Cyano-3-(4-chloro-phenyl)-acrylic acid: The presence of a chloro group can influence the compound’s electronic properties and reactivity.

Uniqueness: 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and potential biological activity. The combination of the cyano and ethoxy groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBMSWJVQCPVJH-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.